molecular formula C5H3BrOS B13968626 3-Thiophenecarbonyl bromide CAS No. 61563-75-5

3-Thiophenecarbonyl bromide

Cat. No.: B13968626
CAS No.: 61563-75-5
M. Wt: 191.05 g/mol
InChI Key: KKTYCDNOWPUOPY-UHFFFAOYSA-N
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Description

3-Thiophenecarbonyl bromide is an organic compound with the molecular formula C5H3BrOS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Thiophenecarbonyl bromide can be synthesized through several methods. One common approach involves the bromination of 3-thiophenecarboxylic acid using bromine or phosphorus tribromide. The reaction typically occurs under reflux conditions in an inert solvent such as dichloromethane or chloroform. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Thiophenecarbonyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted thiophenes, thiophene sulfoxides, and thiophene sulfones, which have various applications in organic synthesis and material science .

Mechanism of Action

The mechanism of action of 3-thiophenecarbonyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it a good leaving group in substitution reactions. This reactivity allows the compound to form various derivatives with different functional groups, which can interact with biological targets or be used in material science applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thiophenecarbonyl bromide is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in organic synthesis and material science .

Properties

CAS No.

61563-75-5

Molecular Formula

C5H3BrOS

Molecular Weight

191.05 g/mol

IUPAC Name

thiophene-3-carbonyl bromide

InChI

InChI=1S/C5H3BrOS/c6-5(7)4-1-2-8-3-4/h1-3H

InChI Key

KKTYCDNOWPUOPY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(=O)Br

Origin of Product

United States

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